![molecular formula C8H4BrNO2S B1376934 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid CAS No. 1242336-81-7](/img/structure/B1376934.png)
5-Bromothieno[2,3-B]pyridine-2-carboxylic acid
Overview
Description
5-Bromothieno[2,3-B]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO2S . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid is 1S/C8H4BrNO2S/c9-5-1-4-2-6(8(11)12)13-7(4)10-3-5/h1-3H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromothieno[2,3-B]pyridine-2-carboxylic acid is a powder with a pale-yellow to yellow-brown color . It has a molecular weight of 258.1 .Scientific Research Applications
Synthesis and Applications in Drug Discovery
Regioselective Bromination and Drug Discovery Applications 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid's derivatives, specifically 4-bromothieno[2,3-b]pyridine, have been identified as valuable intermediates in drug discovery. The regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine, showcasing selectivity toward the 4-position. This compound serves as a versatile building block, primarily due to its subsequent successful participation in cross-coupling reactions, thereby indicating its potential in the synthesis of complex molecular structures for drug discovery research (Lucas et al., 2015).
Chemical Synthesis and Structural Applications
Advanced Synthesis Techniques and Structural Analysis A novel synthesis approach involving 3-Bromothieno[3,2-c]pyridine-4-(5H)-one from (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid showcases a streamlined procedure reducing risks associated with traditional methods. This synthesis leverages tributylamine to facilitate isomerization and lower necessary temperatures, demonstrating advancements in the synthetic techniques of bromothieno pyridine derivatives (Boros & Kaldor, 2015).
Fluorescence and Absorption Properties
Investigating Fluorescence Behavior The synthesis of 4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines and their subsequent interaction with cyclic amines and boronic acids generates derivatives with varying donor-acceptor substituents. These derivatives provide valuable insights into the impact of these substituents on absorption, emission properties, and fluorescent quantum yield. This research elucidates the relationship between structural modifications and fluorescence behavior, contributing to the understanding of the optical properties of thieno pyridine derivatives (Toche & Chavan, 2013).
Safety and Hazards
The safety information for 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid indicates that it may pose hazards such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and following specific procedures if inhaled or if it comes into contact with skin or eyes .
Mechanism of Action
Mode of Action
As a brominated thienopyridine derivative, it may interact with various biological targets through covalent bonding, hydrogen bonding, or other types of molecular interactions .
Result of Action
The molecular and cellular effects of 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid’s action are currently unknown
properties
IUPAC Name |
5-bromothieno[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-1-4-2-6(8(11)12)13-7(4)10-3-5/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXKVMHKFZDENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744129 | |
Record name | 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothieno[2,3-B]pyridine-2-carboxylic acid | |
CAS RN |
1242336-81-7 | |
Record name | 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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